1-(3-Aminopropyl)pyrimidin-2(1H)-one

Physicochemical profiling Lipophilicity Chromatographic method development

1-(3-Aminopropyl)pyrimidin-2(1H)-one (CAS 953908-62-8) is an N1-alkylated pyrimidin-2(1H)-one heterocyclic building block with a 3-aminopropyl side chain. The free base has a molecular weight of 153.18 g/mol, a computed XLogP3 of -1.1, a topological polar surface area (TPSA) of 58.7 Ų, and one hydrogen bond donor combined with two hydrogen bond acceptors, placing it in a favorable physicochemical space for fragment-based discovery and scaffold derivatization.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B13252713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminopropyl)pyrimidin-2(1H)-one
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1)CCCN
InChIInChI=1S/C7H11N3O/c8-3-1-5-10-6-2-4-9-7(10)11/h2,4,6H,1,3,5,8H2
InChIKeyUMTWOZPNHLHVDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Aminopropyl)pyrimidin-2(1H)-one: Procurement-Relevant Physicochemical and Structural Baseline for Heterocyclic Building Block Selection


1-(3-Aminopropyl)pyrimidin-2(1H)-one (CAS 953908-62-8) is an N1-alkylated pyrimidin-2(1H)-one heterocyclic building block with a 3-aminopropyl side chain [1]. The free base has a molecular weight of 153.18 g/mol, a computed XLogP3 of -1.1, a topological polar surface area (TPSA) of 58.7 Ų, and one hydrogen bond donor combined with two hydrogen bond acceptors, placing it in a favorable physicochemical space for fragment-based discovery and scaffold derivatization [1][2]. The compound is commercially supplied as either the free base (typical purity ≥95%) or the hydrochloride salt (CAS 2098088-62-9, MW 189.64 g/mol, typical purity ~95%) . Its bifunctional nature—a pyrimidinone ring system for molecular recognition and a primary aliphatic amine for conjugation—makes it a versatile intermediate in medicinal chemistry and chemical biology [3].

Workflow
Fragment-based library design and scaffold derivatization
Selection Context
Bifunctional pyrimidinone core with monofunctional amine conjugation handle
Form Availability
Free base and hydrochloride salt forms to match reaction conditions

Why Generic 1-Aminoalkyl-Pyrimidinone Substitution Fails: Quantitative Differentiation Evidence for 1-(3-Aminopropyl)pyrimidin-2(1H)-one vs. Closest Chain-Length Analogs


The common procurement assumption that any N-(aminoalkyl)-pyrimidin-2(1H)-one with a linear primary amine can substitute for another collapses upon examination of quantitative structure–property relationships. The length of the aminoalkyl spacer directly modulates lipophilicity (XLogP3), conformational degrees of freedom (rotatable bond count), and hydrogen-bonding capacity, all of which govern suitability for specific synthetic transformations, chromatographic purification, and downstream biological assay performance [1]. The 3-aminopropyl chain occupies a distinct parameter window that neither the shorter 2-aminoethyl chain nor the saturated tetrahydropyrimidinone analog can replicate, as evidenced by the computed property comparisons presented in Section 3 .

Chain Length The 2-aminoethyl analog shifts lipophilicity by ~0.26 log units; reversed-phase retention and extraction behavior may differ and requires method adjustment.
Ring Saturation The tetrahydropyrimidinone analog loses the aromatic UV chromophore at 254 nm, limiting chromatographic monitoring without mass-directed or staining methods.
Amine Count N-(3-aminopropyl)pyrimidin-2-amine introduces dual amine reactivity; single-point conjugation selectivity may not transfer and could require orthogonal protection.

Quantitative Differential Evidence Guide: 1-(3-Aminopropyl)pyrimidin-2(1H)-one vs. Closest Analogs Across Key Procurement Decision Dimensions


Lipophilicity Differentiation: XLogP3 Comparison of 1-(3-Aminopropyl)pyrimidin-2(1H)-one vs. 1-(2-Aminoethyl)pyrimidin-2(1H)-one

The target compound 1-(3-aminopropyl)pyrimidin-2(1H)-one exhibits a computed XLogP3 of -1.1, reflecting moderate hydrophilicity consistent with its aminopropyl side chain [1]. The one-carbon-shorter analog 1-(2-aminoethyl)pyrimidin-2(1H)-one registers a computed LogP of approximately -1.36 (dihydrochloride salt form, Fluorochem data), indicating measurably greater polarity . The target compound is therefore more lipophilic by ~0.26 log unit, a difference that translates to a ~1.8-fold higher octanol/water partition coefficient.

Lipophilicity
Reported
Target XLogP3 -1.1 vs. 2-aminoethyl analog LogP -1.36 (Δ +0.26; ~1.8× partition coefficient)
Relative lipophilicity
higher
Supports chromatographic method development with a measurable retention shift.
Computed values; experimental confirmation in target solvent system is advised.
Physicochemical profiling Lipophilicity Chromatographic method development

Conformational Flexibility: Rotatable Bond Count Differentiates 1-(3-Aminopropyl)pyrimidin-2(1H)-one from Saturated Tetrahydropyrimidinone Analogs

The target compound possesses 3 rotatable bonds (the entire aminopropyl side chain), as computed by Cactvs 3.4.8.18 [1]. The hydrogenated analog 1-(3-aminopropyl)tetrahydro-2(1H)-pyrimidinone (CAS 13173-07-4) retains the identical number of rotatable bonds but introduces a fully saturated pyrimidine ring that eliminates the planar, aromatic character of the pyrimidin-2(1H)-one core [2]. This structural divergence alters π-stacking capability, UV detection wavelength (λmax ~260 nm for the aromatic target vs. end-absorption only for the saturated analog), and conformational preorganization critical for target binding in fragment-based screening [1][2]. The aromatic core of the target compound enables UV monitoring during chromatography directly at 254 nm, a capability lost upon ring saturation [1].

UV Detectability
Class-level
Aromatic core enables UV monitoring at 254 nm; saturated analog lacks this chromophore.
Enables real-time flash chromatography without derivatization or mass-directed purification.
Inferred from pyrimidin-2(1H)-one scaffold chemistry; λmax ~260 nm.
Conformational analysis Molecular design Ligand efficiency

Purity Benchmarking: Vendor-Supplied Purity of 1-(3-Aminopropyl)pyrimidin-2(1H)-one vs. Typical Research-Grade Heterocyclic Building Blocks

Commercially available 1-(3-aminopropyl)pyrimidin-2(1H)-one is routinely supplied at ≥95% purity, with certain vendors offering NLT 97% grade material supported by ISO certification systems . This purity level meets or exceeds the typical ≥95% specification for research-grade heterocyclic building blocks in this molecular weight range, ensuring consistent performance in subsequent synthetic steps without the need for pre-use purification . The free base form (CAS 953908-62-8) and hydrochloride salt (CAS 2098088-62-9) are both available, allowing procurement teams to select the form that directly matches the downstream reaction conditions (e.g., free base for non-aqueous coupling; salt for aqueous-phase bioconjugation) without a neutralization step that would introduce additional impurities .

Purity Specification
Data to verify
≥95% standard; NLT 97% from select vendors. Free base and HCl salt both available.
Dual-form availability may streamline downstream reaction setup.
Vendor-reported data; independent lot-specific verification recommended.
Purity specification Procurement quality control Synthetic intermediate sourcing

Physicochemical Property Space: TPSA and H-Bond Profile Comparison for Fragment Library Selection

With a topological polar surface area of 58.7 Ų, one H-bond donor, and two H-bond acceptors, 1-(3-aminopropyl)pyrimidin-2(1H)-one resides within the Rule-of-Three (Ro3) compliant space for fragment-based screening [1]. The structurally related 1-(3-aminopropyl)pyrimidine-2,4(1H,3H)-dione (CAS 54494-30-3) carries an additional carbonyl at position 4, increasing its molecular weight to 169.18 g/mol and adding one H-bond acceptor (total of 3 HBA) while retaining one HBD . The target compound's lower TPSA (58.7 vs. ~78 Ų for the 2,4-dione analog, estimated) and reduced H-bond complexity make it a more fragment-like entity with higher ligand efficiency potential, while the 2,4-dione analog trends toward lead-like property space [1].

Fragment-Likeness
Class-level
MW 153.18, TPSA 58.7 Ų, 1 HBD, 2 HBA vs. 2,4-dione analog (MW 169.18, est. TPSA ~78 Ų, 3 HBA).
Resides within Rule-of-Three space; supports fragment-based screening library construction.
TPSA for comparator is estimated; verify with computed or experimental data.
Fragment-based drug discovery Physicochemical filtering Lead-likeness

Amine Position and Reactivity: Terminal Primary Amine as a Conjugation Handle vs. Endocyclic 2-Amino Isomers

The compound presents a terminal primary aliphatic amine (pKa ~10-11, typical for alkylamines) on a flexible propyl chain attached to the N1 position of the pyrimidinone ring, making it a monofunctional conjugation handle for amide bond formation, reductive amination, or isothiocyanate coupling . In contrast, N-(3-aminopropyl)pyrimidin-2-amine (CAS 125767-32-0) possesses two distinct amine functionalities: an endocyclic 2-amino group (less basic, pKa ~4-5 for protonated aminopyrimidine) and an exocyclic primary aliphatic amine, creating a bidentate ligand precursor that can coordinate metal ions and potentially complicate selectivity in single-point conjugation reactions . The target compound's single reactive amine avoids this dual-reactivity ambiguity, providing cleaner reaction profiles when used as a monofunctional linker or building block .

Amine Reactivity
Class-level
Single terminal primary amine (pKa ~10-11) vs. 2-aminopyrimidine analog with dual amines (pKa ~4-5 and ~10-11).
Monofunctional handle may reduce regioisomeric byproducts in conjugation reactions.
pKa values inferred from chemical class; experimental determination may refine selectivity assessment.
Bioconjugation Amine reactivity Linker chemistry

Optimal Procurement Scenarios for 1-(3-Aminopropyl)pyrimidin-2(1H)-one: Where Quantitative Differentiation Drives Selection Decisions


Fragment-Based Library Design Requiring Ro3-Compliant, UV-Detectable Pyrimidinone Scaffolds

When constructing a fragment library for NMR- or SPR-based screening, 1-(3-aminopropyl)pyrimidin-2(1H)-one (MW 153.18, TPSA 58.7 Ų, 1 HBD, 2 HBA, XLogP3 -1.1) satisfies all Rule-of-Three criteria with a built-in UV chromophore at ~260 nm for concentration verification [1]. Its single reactive amine avoids the dual-reactivity complications of 2-aminopyrimidine analogs, ensuring clean quality control and reproducible solubility . The computed XLogP3 of -1.1 provides sufficient aqueous solubility for screening while retaining enough lipophilicity for detectable binding, outperforming the more polar 2-aminoethyl analog (LogP ~-1.36) that may suffer from excessive hydrophilicity and reduced passive membrane permeability in cellular follow-up assays .

Monofunctional Linker or Conjugation Handle in PROTAC or ADC Intermediate Synthesis

For bioconjugation applications where a single, unambiguous reactive amine is required—such as PROTAC linker attachment, antibody-drug conjugate (ADC) payload derivatization, or fluorescent probe synthesis—the target compound's terminal primary aliphatic amine on a flexible 3-carbon spacer provides a well-defined nucleophilic handle [1]. Unlike N-(3-aminopropyl)pyrimidin-2-amine, which presents two amines of differing pKa and reactivity that can lead to regioisomeric product mixtures, 1-(3-aminopropyl)pyrimidin-2(1H)-one supports clean, high-yielding single-point conjugations without orthogonal protection . Procurement of both free base and HCl salt forms further enables direct matching to reaction solvent requirements (e.g., free base for DMF/DCM coupling; HCl salt for aqueous carbonate-buffered NHS-ester reactions) without additional neutralization steps .

Method Development and Chromatography Optimization Using Differential Lipophilicity

When developing reversed-phase HPLC or flash chromatography methods for reaction monitoring and purification of pyrimidinone derivatives, the ~0.26 log unit lipophilicity difference between 1-(3-aminopropyl)pyrimidin-2(1H)-one (XLogP3 -1.1) and the 2-aminoethyl analog (LogP -1.36) translates to a measurable retention time shift that can be exploited for baseline resolution of closely related synthetic mixtures or impurity profiling [1]. The aromatic core provides robust UV detection at 254 nm, enabling real-time gradient optimization without mass-directed instrumentation [1]. This quantifiable chromatographic differentiation supports the selection of the 3-aminopropyl compound as a retention time marker or internal standard in method validation protocols.

Application
Selection Property
Validation Focus
Fragment-based library design
Ro3-compliant physicochemical profile
UV-detectable scaffold for concentration verification
Monofunctional linker or conjugation handle
Single terminal amine reactivity
Reaction profile and absence of dual-amine byproducts
Chromatography method development
Measurable lipophilicity differentiation
Retention time shift and 254 nm detection
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